1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI)
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Overview
Description
1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI) is a heterocyclic compound that has garnered significant interest due to its diverse pharmaceutical and biological applications. This compound is part of the benzimidazole family, which is known for its presence in various biologically active molecules, including drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI) can be synthesized through a visible-light-mediated one-pot reaction. This method involves the use of 1,2-phenylenediamines, aromatic aldehydes, and 2-mercaptoacetic acid in aqueous ethanol medium at room temperature. The reaction is promoted by visible light irradiation using a simple household compact fluorescent lamp, which generates C–S and C–N bonds through radical intermediates .
Industrial Production Methods: The industrial production of 1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI) typically involves the use of silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. This method is efficient, eco-friendly, and operates under mild reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of 1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI), which can exhibit different biological activities .
Scientific Research Applications
1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been studied for its potential as an anti-HIV-1 reverse transcriptase inhibitor and anti-enterovirus agent
Industry: The compound is used in the development of functional materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI) involves its interaction with specific molecular targets and pathways. For instance, as an anti-HIV-1 agent, it acts as a non-nucleoside reverse transcriptase inhibitor, binding to the enzyme and inhibiting its activity, thereby preventing viral replication . The compound’s anti-cancer and anti-microbial activities are attributed to its ability to interfere with cellular processes and inhibit the growth of cancer cells and microbes .
Comparison with Similar Compounds
1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI) can be compared with other similar compounds such as:
1H-1,3-Benzimidazoles: These compounds share a similar benzimidazole core but differ in their substituents and biological activities.
Benzothiazoles: These compounds have a similar thiazole ring but differ in their overall structure and applications.
3H-Imidazo[4,5-a]benzimidazoles: These compounds have a similar imidazole ring but differ in their substitution patterns and biological activities.
The uniqueness of 1H,3H-Thiazolo[3,4-a]benzimidazol-1-one(9CI) lies in its specific combination of the thiazole and benzimidazole rings, which imparts distinct biological activities and makes it a valuable compound for various applications .
Properties
CAS No. |
34580-84-2 |
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Molecular Formula |
C9H6N2OS |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
3H-[1,3]thiazolo[3,4-a]benzimidazol-1-one |
InChI |
InChI=1S/C9H6N2OS/c12-9-11-7-4-2-1-3-6(7)10-8(11)5-13-9/h1-4H,5H2 |
InChI Key |
FIZGCGVFAAVYPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2C(=O)S1 |
Origin of Product |
United States |
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